Dosulepin hydrochloride
CAS No.: 897-15-4
Cat. No.: VC21347961
Molecular Formula: C19H22ClNS
Molecular Weight: 331.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 897-15-4 |
---|---|
Molecular Formula | C19H22ClNS |
Molecular Weight | 331.9 g/mol |
IUPAC Name | 3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H |
Standard InChI Key | XUPZAARQDNSRJB-UHFFFAOYSA-N |
Isomeric SMILES | CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
SMILES | CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Chemical Properties and Structure
Dosulepin hydrochloride is structurally classified as a tricyclic antidepressant and is chemically a thioanalogue of amitriptyline . The compound features a dibenzothiepin nucleus with a dimethylaminopropyl side chain, giving it its distinctive chemical profile and pharmacological activity.
Chemical Identification
The compound is identified through various nomenclature systems and physical characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₉H₂₂ClNS (C₁₉H₂₁NS.HCl) |
Molecular Weight | 331.9 g/mol |
IUPAC Name | (3E)-3-(6H-benzo[c]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
CAS Numbers | 897-15-4, 25627-36-5 |
Synonyms | Dothiepin hydrochloride, Prothiaden, Dopress, Xerenal |
The molecular structure consists of a tricyclic ring system with a sulfur atom incorporated into the central ring, differentiating it from other tricyclic compounds . This unique structural feature contributes to its specific pharmacological properties and receptor binding profile.
Physical Properties
Dosulepin hydrochloride exists as a crystalline compound with specific physicochemical properties that influence its pharmaceutical formulation and biological activity:
Physical Property | Characteristic |
---|---|
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 28.5 Ų |
These properties contribute to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system effects .
Pharmacological Properties
Dosulepin hydrochloride exhibits a multifaceted pharmacological profile that underlies its therapeutic efficacy in depression and related conditions.
Mechanism of Action
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It inhibits the uptake of noradrenaline (norepinephrine) from nerve endings, increasing its availability at central noradrenergic synapses
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It inhibits the reuptake of 5-hydroxytryptamine (serotonin), enhancing serotonergic neurotransmission
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It possesses anticholinergic properties, blocking muscarinic acetylcholine receptors
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It demonstrates antihistamine activity, contributing to its sedative effects
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It exerts central sedative properties, which may be beneficial in depression with anxiety or insomnia components
The compound's action is thought to address the functional abnormality of biogenic amines, particularly catecholamines, which is hypothesized to underlie depressive disorders .
Pharmacokinetics
Dosulepin demonstrates complex pharmacokinetic properties that influence its clinical use and dosing strategies:
Absorption
The compound is well absorbed from the small intestine following oral administration. There are substantial inter-individual variations in plasma concentrations after a single dose, with maximum concentrations ranging from 30.4 to 278.8 nanogram/mL achieved within 2 to 3 hours after a 150 mg oral dose .
Distribution
Approximately 84% of unchanged drug is bound to serum proteins, affecting its volume of distribution and clearance . This high protein binding contributes to its extended duration of action.
Metabolism
Dosulepin undergoes extensive first-pass metabolism in the liver, primarily through demethylation to its active metabolite, desmethyldothiepin (northiaden) . In humans, 12 basic metabolites have been identified, contributing to the complex pharmacology of the drug. Steady-state concentrations are typically reached after 10 to 14 days of continued administration, which aligns with the delayed clinical onset of action observed with most antidepressants .
Clinical Applications
Dosulepin hydrochloride has established clinical applications, particularly in the treatment of depression resistant to first-line therapies.
Outcome Measure | Baseline (Mean) | After 8 Weeks (Mean) | Mean Change | p-value |
---|---|---|---|---|
HAM-D Score | Not specified | Not specified | -12.7 | <0.0001 |
HAM-A Score | Not specified | Not specified | -8.3 | <0.0001 |
ISI Score | Not specified | Not specified | -10.5 | <0.0001 |
The study enrolled 94 patients, with a high completion rate of 95.7% (90 patients), suggesting good tolerability and adherence to the treatment regimen .
In the clinical study referenced, one patient developed anemia and was withdrawn from the study, suggesting the importance of monitoring for hematological effects during treatment .
Tolerability
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